Soporidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Soporidine is a natural quinolizidine alkaloid primarily isolated from the plants Sophora alopecuroides and Euchresta japonica. It is known for its diverse pharmacological activities, including antitumor, anti-inflammatory, antiviral, antibacterial, analgesic, cardioprotective, and immunoprotective effects .

准备方法

Synthetic Routes and Reaction Conditions

Soporidine can be synthesized through various chemical routes. One common method involves the extraction from the roots of Sophora alopecuroides. The extraction process typically includes solvent extraction, followed by purification steps such as column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powder is then subjected to solvent extraction, typically using ethanol or methanol, followed by purification to isolate this compound .

化学反应分析

Types of Reactions

Soporidine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the quinolizidine ring structure.

Substitution: Various substitution reactions can introduce different functional groups into the this compound molecule

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions

Major Products Formed

The major products formed from these reactions include various this compound derivatives with enhanced pharmacological activities, such as improved anticancer properties .

科学研究应用

Medicinal Applications

Soporidine is recognized for its wide-ranging therapeutic effects, particularly in the areas of oncology, cardiology, and neurology. The following table summarizes its key medicinal applications:

Case Studies

- A multicenter clinical study involving ten hospitals indicated that this compound had a favorable therapeutic effect on malignant trophoblastic tumors, highlighting its potential in cancer treatment .

- Research has shown that this compound can significantly reduce inflammatory responses in various animal models, suggesting its utility in treating chronic inflammatory conditions .

Agricultural Applications

Beyond medicinal uses, this compound has demonstrated potential in agriculture, particularly in controlling parasitic weeds like Striga.

Mechanism

This compound can inhibit the germination of Striga seeds without affecting the host grass plants. This selective action makes it a promising candidate for seed coating applications to enhance crop yield by preventing parasitic infestations .

Research Findings

Studies have indicated that using this compound as a seed treatment can significantly improve plant health and productivity by mitigating the adverse effects of parasitic weeds .

作用机制

Soporidine exerts its effects through multiple mechanisms:

Antitumor Activity: Inhibits cancer cell proliferation, invasion, and metastasis while inducing cell cycle arrest and apoptosis.

Anti-inflammatory Activity: Suppresses inflammatory factors and reduces cell apoptosis.

Antiviral Activity: Inhibits viral replication by targeting specific viral proteins and pathways.

Cardioprotective Activity: Protects against myocardial ischemia and arrhythmias by modulating related pathways

相似化合物的比较

Similar Compounds

Matrine: Another quinolizidine alkaloid with similar pharmacological activities.

Oxymatrine: A derivative of matrine with enhanced antiviral and anticancer properties.

Sophocarpine: Exhibits similar anti-inflammatory and cardioprotective effects

Uniqueness of Soporidine

This compound is unique due to its broad spectrum of pharmacological activities and its potential for developing new therapeutic agents. Its ability to target multiple pathways and exhibit diverse biological effects makes it a valuable compound in scientific research and drug development .

生物活性

Soporidine, a compound classified as a strigolactone (SL) antagonist, has garnered attention for its diverse biological activities, particularly in the context of plant biology and potential therapeutic applications. This article explores the biological activity of this compound, summarizing its mechanisms, effects on various biological systems, and implications for research and medicine.

Overview of this compound

This compound is recognized for its role in inhibiting the germination of parasitic plants, particularly Striga hermonthica. It functions by blocking specific receptors involved in strigolactone signaling, which is crucial for the germination of these parasites. The compound has been studied for its potential applications in agriculture and pharmacology due to its unique properties.

This compound's primary mechanism involves its interaction with the strigolactone receptors in plants. By binding to these receptors, this compound inhibits their hydrolytic activity, thereby preventing the germination of Striga hermonthica seeds. This action is significant in agricultural contexts, where controlling parasitic plant growth is critical for crop yield.

Table 1: Mechanisms of this compound Action

Biological Activities

- Anti-Cancer Effects : this compound has demonstrated significant anti-cancer properties. Research indicates that it can inhibit cancer cell proliferation and induce apoptosis across various cancer cell lines. For instance, studies have shown that this compound can lead to cell cycle arrest and reduce metastasis in ovarian cancer models .

- Anti-Inflammatory Properties : The compound exhibits notable anti-inflammatory effects by downregulating pro-inflammatory cytokines such as TNF-α and IL-6. These effects have been observed in both in vitro and in vivo models, highlighting this compound's potential as a therapeutic agent for inflammatory diseases .

- Antiviral Activity : this compound has shown promise in inhibiting viral replication, particularly against Coxsackievirus B3 and Enterovirus 71 (EV71). It acts by interfering with the virus's ability to penetrate host cells and replicate within them .

- Cardiovascular Protection : Preliminary studies suggest that this compound may offer protective effects on the cardiovascular system, potentially beneficial for conditions like myocardial ischemia .

Case Study 1: Anti-Cancer Efficacy

A study conducted on ovarian cancer cells demonstrated that treatment with this compound at a concentration of 25 mg/d significantly reduced cell viability and induced apoptosis through mechanisms involving the modulation of key survival pathways (e.g., survivin downregulation) .

Case Study 2: Anti-Inflammatory Effects

In a model using RAW264.7 macrophages, this compound administration resulted in decreased levels of nitric oxide (NO) and inflammatory cytokines at concentrations as low as 15.63 mg/L, demonstrating its efficacy in reducing inflammation .

属性

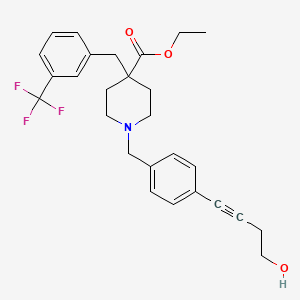

IUPAC Name |

ethyl 1-[[4-(4-hydroxybut-1-ynyl)phenyl]methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30F3NO3/c1-2-34-25(33)26(19-23-7-5-8-24(18-23)27(28,29)30)13-15-31(16-14-26)20-22-11-9-21(10-12-22)6-3-4-17-32/h5,7-12,18,32H,2,4,13-17,19-20H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWVESJPUWDXBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)C#CCCO)CC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。